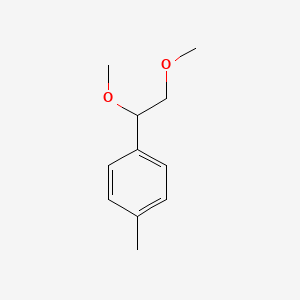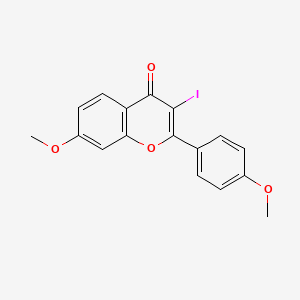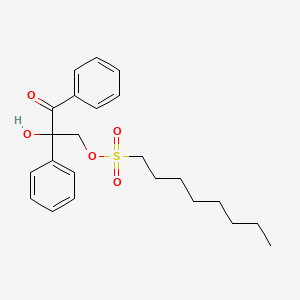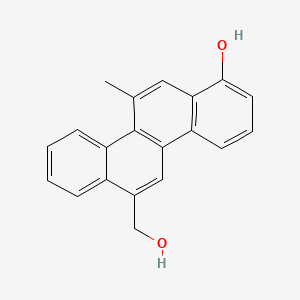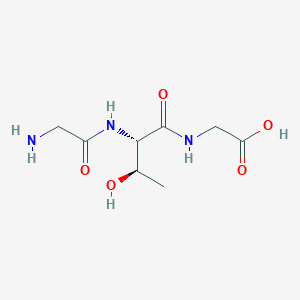
Glycyl-L-threonylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-threonylglycine is a tripeptide composed of glycine and threonine amino acids. It has the molecular formula C8H15N3O5 and a molecular weight of 233.22 g/mol
Preparation Methods
The synthesis of Glycyl-L-threonylglycine typically involves the condensation of glycine and threonine. One common method is to use glycyl chloride hydrochloride, which is prepared from glycine and thionyl chloride. This intermediate is then reacted with threonine in an aqueous solution to form this compound . The reaction conditions often involve mild temperatures and pH adjustments to optimize yield and purity.
Chemical Reactions Analysis
Glycyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: Acidic or basic hydrolysis can break down the peptide bonds, yielding the constituent amino acids.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Glycyl-L-threonylglycine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a substrate in enzymatic studies to understand protein synthesis and degradation.
Mechanism of Action
The mechanism of action of Glycyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, regulating cellular functions and metabolic pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Glycyl-L-threonylglycine can be compared with other similar tripeptides, such as:
- Glycyl-L-isoleucylglycine
- Glycyl-L-asparagylglycine
- Glycyl-histidylglycine
- Glycylmethionylglycine
- Glycylphenylalanylglycine
These compounds share similar structural features but differ in their amino acid composition, which can influence their biological activity and applications. This compound is unique due to the presence of threonine, which imparts specific properties related to its hydroxyl group.
Properties
CAS No. |
85774-49-8 |
|---|---|
Molecular Formula |
C8H15N3O5 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H15N3O5/c1-4(12)7(11-5(13)2-9)8(16)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,16)(H,11,13)(H,14,15)/t4-,7+/m1/s1 |
InChI Key |
JQFILXICXLDTRR-FBCQKBJTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


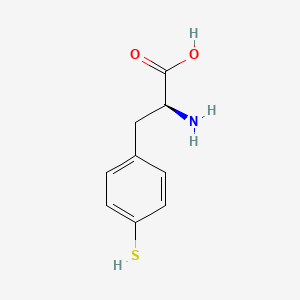
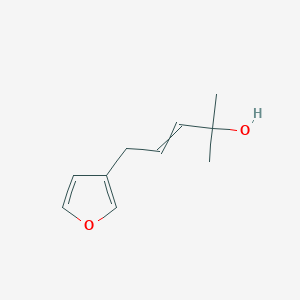
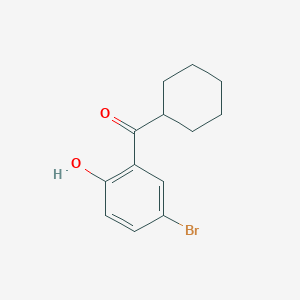
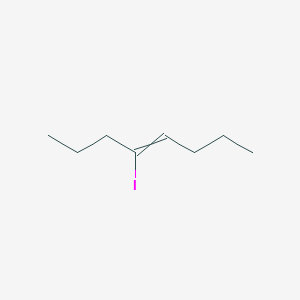
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
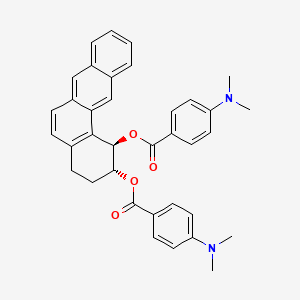
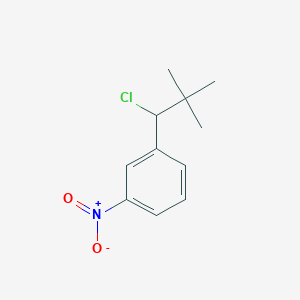
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
